molecular formula C20H28O B534155 (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 58311-09-4

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No. B534155
CAS RN: 58311-09-4
M. Wt: 284.4 g/mol
InChI Key: YNVGQYHLRCDXFQ-JBKQDOAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lynestrenol is a steroid. It derives from a hydride of an estrane.
Lynestrenol has been used in trials studying the basic science of Transsexualism and Gender Dysphoria.
A synthetic progestational hormone used often in mixtures with estrogens as an oral contraceptive (CONTRACEPTIVES, ORAL).

Scientific Research Applications

Crystallographic Studies

  • Structural Analysis and Supramolecular Associations

    This compound has been studied for its unique crystal structure, which offers insights into the molecular arrangements and interactions within the crystal lattice. These studies contribute to understanding molecular conformations and interactions in solid-state chemistry (Ketuly et al., 2010).

  • Conformation and Steric Arrangements

    Investigations into the conformation of similar steroid compounds in their crystalline form provide valuable information regarding the spatial arrangement of atoms and groups within the molecule, which can be crucial for understanding their biological activity and interactions (Zhou et al., 2015).

Biological Activity and Therapeutics

  • Evaluation as Potential Inhibitors

    Studies on derivatives of this compound have examined their potential as inhibitors in biological systems, contributing to the understanding of their mechanism of action and potential therapeutic uses (Djigoué et al., 2012).

  • Herbal Medicine Applications

    Research on compounds isolated from traditional herbal medicines, structurally similar to this compound, has provided insights into their therapeutic potentials and mechanisms of action in traditional medicine practices (Zhang et al., 2012).

Molecular Interaction Studies

  • Molecular Docking and Drug Development

    Computational studies have used structurally related compounds to investigate molecular interactions, such as binding energies with proteins. This research aids in the development of new therapeutic agents and understanding of molecular interactions (Skariyachan et al., 2011).

  • Electrostatic Properties and Drug Action

    Analysis of electrostatic properties of similar compounds through crystallography and computational methods helps in understanding the mode of action of drug molecules, which is crucial for drug design and optimization (Shahid et al., 2017).

properties

CAS RN

58311-09-4

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1

InChI Key

YNVGQYHLRCDXFQ-JBKQDOAHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Solid powder

Color/Form

Solid

melting_point

158-160 °C

Other CAS RN

52-76-6

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 0.768 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

19-Norpregn-4-en-20-yn-17-ol, (17alpha)-
Ethinylestrenol
Exluton
Linesterol
Linestrenol
Lynestrenol
Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer
Lynoestrenol

vapor_pressure

6.91X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 3
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 4
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 5
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Reactant of Route 6
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

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